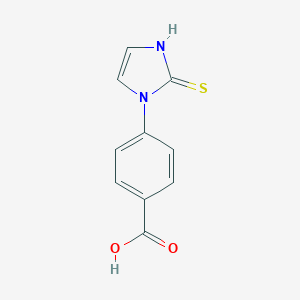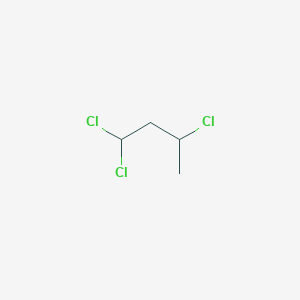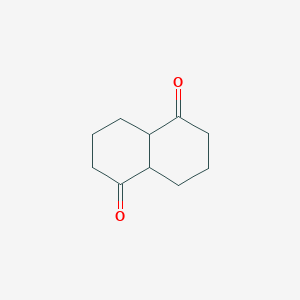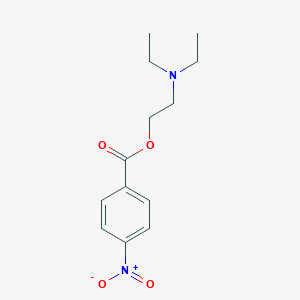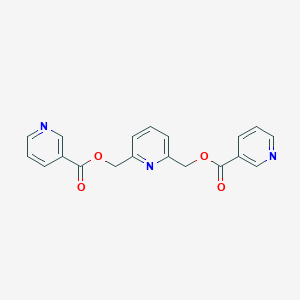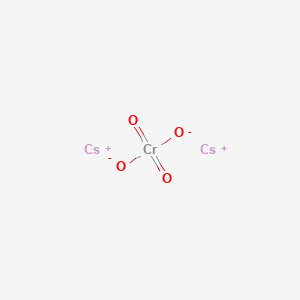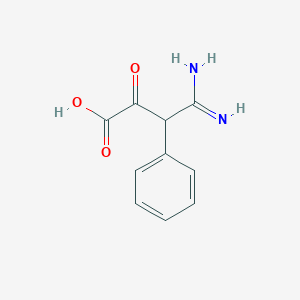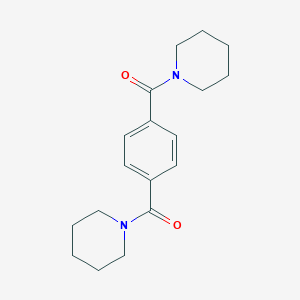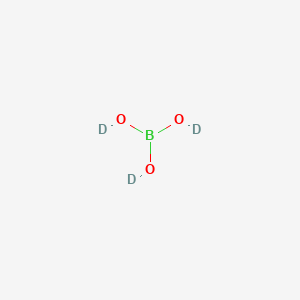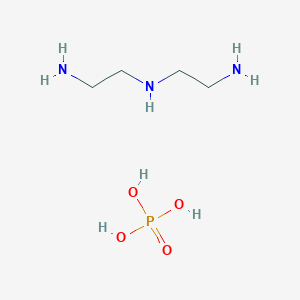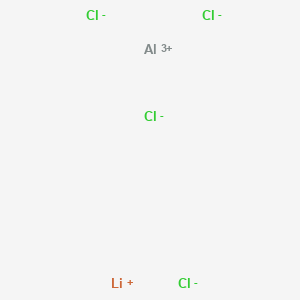
氯化铝锂;氯化锂铝
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminate(1-), tetrachloro-, lithium, (T-4)-, also known as lithium tetrachloroaluminate, is a chemical compound composed of aluminum, chlorine, and lithium. It is commonly used in various industrial and scientific applications due to its unique properties. The compound has a molecular formula of AlCl₄Li and a molecular weight of 175.73 g/mol .
科学研究应用
Lithium tetrachloroaluminate has several scientific research applications, including:
Electrolytes in Batteries: It is used as an electrolyte component in lithium batteries due to its high ionic conductivity and stability.
Catalysts in Organic Synthesis: It serves as a catalyst in various organic synthesis reactions, including Friedel-Crafts alkylation and acylation.
Material Science: It is used in the preparation of advanced materials, such as ceramics and glasses, due to its unique chemical properties.
安全和危害
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, and serious eye damage . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Lithium Aluminum Chloride, also known as Aluminate(1-), tetrachloro-, lithium, (T-4)-, is a compound that has been studied for its potential applications in various fieldsIt’s known that lithium compounds interact with several neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Mode of Action
The specific biochemical mechanism of lithium action in stabilizing mood is unknown . Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors . Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential .
Biochemical Pathways
Lithium affects several biochemical pathways. For instance, it has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little . Studies using a rat LPS model of neuro-inflammation identified lithium as an anti-inflammatory agent through its prevention of neuro-inflammatory prostaglandin production .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The result of lithium’s action is multifaceted. It has been used as a psychiatric medication, primarily for bipolar disorder and for major depressive disorder . In the context of lithium aluminum chloride, it’s used as a reducing agent in organic synthesis, especially for the reduction of esters, carboxylic acids, and amides .
Action Environment
The action of lithium aluminum chloride can be influenced by environmental factors. For instance, lithium aluminum chloride is used in the design of advanced solid-state batteries (SSBs). The interaction of the surface of cathode materials with solid electrolytes is crucial in this context . Also, it should be avoided to come in contact with water or moisture as it reacts violently and may explode .
生化分析
Biochemical Properties
It is known that this compound interacts with various biomolecules in the context of lithium recovery
Cellular Effects
Given its role in lithium recovery, it is likely that this compound influences cell function in some way
Molecular Mechanism
The molecular mechanism of action of Lithium Aluminum Chloride is currently a topic of research. It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium Aluminum Chloride have been observed to change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is being gathered through in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Lithium Aluminum Chloride at different dosages in animal models are currently being studied . These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Lithium Aluminum Chloride is believed to be involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Lithium Aluminum Chloride within cells and tissues is another area of active research . This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Lithium Aluminum Chloride and its effects on activity or function are currently being investigated . This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaluminate can be synthesized through the reaction of lithium chloride with aluminum chloride in an organic solvent. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
LiCl+AlCl3→LiAlCl4
Industrial Production Methods
In industrial settings, lithium tetrachloroaluminate is produced by combining lithium chloride and aluminum chloride in a controlled environment. The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield. The resulting product is then purified to remove any impurities .
化学反应分析
Types of Reactions
Lithium tetrachloroaluminate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more chlorine atoms are replaced by other groups.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetrachloroaluminate include organic solvents, other metal chlorides, and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving lithium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include various organoaluminum compounds .
相似化合物的比较
Similar Compounds
Sodium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with sodium instead of lithium.
Potassium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with potassium instead of lithium.
Uniqueness
Lithium tetrachloroaluminate is unique due to its high ionic conductivity and stability, making it particularly suitable for use in lithium batteries. Its ability to form stable complexes also makes it an effective catalyst in various chemical reactions, distinguishing it from other similar compounds .
属性
CAS 编号 |
14024-11-4 |
|---|---|
分子式 |
AlCl4Li |
分子量 |
175.8 g/mol |
IUPAC 名称 |
lithium;tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
InChI 键 |
AQLRWYUVWAYZFO-UHFFFAOYSA-J |
SMILES |
[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] |
规范 SMILES |
[Li+].[Al-](Cl)(Cl)(Cl)Cl |
物理描述 |
Light beige crystalline solid; Odorless and hygroscopic; Soluble in water; [Alfa Aesar MSDS] |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


